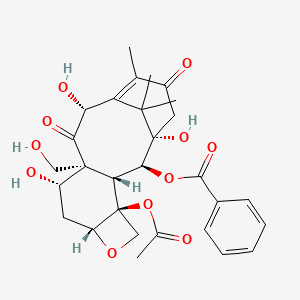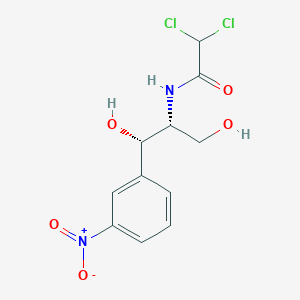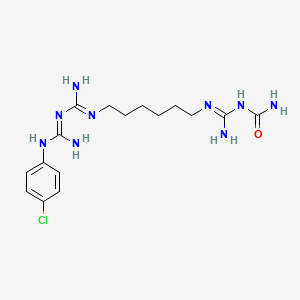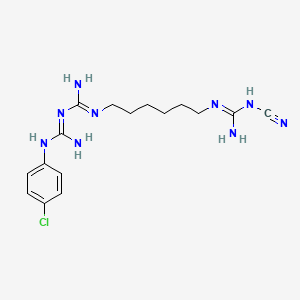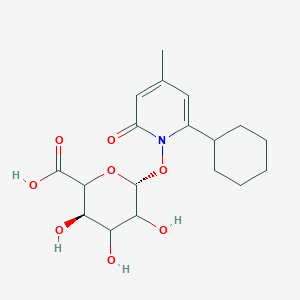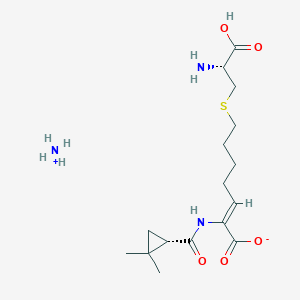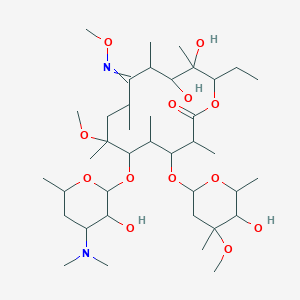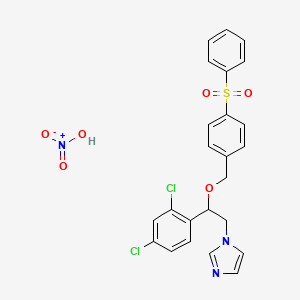
Fenticonazole Sulfone Nitric Acid Salt
描述
Fenticonazole Sulfone Nitric Acid Salt is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
作用机制
Fenticonazole Impurity C Nitrate, also known as Fenticonazole Sulfone Nitric Acid Salt or 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid, is a compound with significant antifungal properties .
Target of Action
The primary targets of Fenticonazole are various types of fungi, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It also exhibits antibacterial action against bacteria commonly associated with superinfected fungal skin and vaginal infections .
Mode of Action
Fenticonazole exerts its antifungal activity through three different mechanisms :
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of ergosterol, a crucial component of the fungal cell membrane . By inhibiting the conversion of lanosterol to ergosterol, Fenticonazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Fenticonazole is typically used topically, suggesting that systemic absorption is minimal .
Result of Action
The result of Fenticonazole’s action is the effective eradication of fungal infections. It provides significant improvement in symptoms such as discharge, pruritus, and burning associated with candidal vulvovaginitis, with a cure rate of 97.5% .
生化分析
Biochemical Properties
Fenticonazole Impurity C Nitrate plays a significant role in biochemical reactions, particularly in the context of its antifungal properties. This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a critical component of fungal cell membranes . By inhibiting these enzymes, Fenticonazole Impurity C Nitrate disrupts the integrity of the fungal cell membrane, leading to cell death. Additionally, this compound may interact with other proteins involved in fungal metabolism and cellular processes, further contributing to its antifungal effects.
Cellular Effects
Fenticonazole Impurity C Nitrate exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to increased membrane permeability and cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in stress response and detoxification, which may help fungal cells adapt to the presence of the compound . In mammalian cells, Fenticonazole Impurity C Nitrate may have cytotoxic effects at high concentrations, potentially affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of Fenticonazole Impurity C Nitrate involves its interaction with fungal cytochrome P450 enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and increased membrane permeability. Additionally, Fenticonazole Impurity C Nitrate may interact with other biomolecules, such as proteins involved in cellular stress response and detoxification, further contributing to its antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenticonazole Impurity C Nitrate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Fenticonazole Impurity C Nitrate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its antifungal activity . Long-term exposure to the compound can result in adaptive responses in fungal cells, such as changes in gene expression and metabolic pathways, which may affect the compound’s efficacy .
Dosage Effects in Animal Models
The effects of Fenticonazole Impurity C Nitrate vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity with minimal adverse effects . At higher doses, it may cause toxic effects, such as liver and kidney damage, as well as alterations in blood parameters . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage that maximizes antifungal activity while minimizing adverse effects in animal models .
Metabolic Pathways
Fenticonazole Impurity C Nitrate is involved in various metabolic pathways, including those related to its antifungal activity. The compound is metabolized by fungal cytochrome P450 enzymes, which convert it into inactive metabolites . This metabolic process is crucial for the compound’s detoxification and elimination from fungal cells. Additionally, Fenticonazole Impurity C Nitrate may affect metabolic flux and metabolite levels in fungal cells, further contributing to its antifungal effects .
Transport and Distribution
The transport and distribution of Fenticonazole Impurity C Nitrate within cells and tissues are essential for its antifungal activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and interacts with target enzymes and proteins. The distribution of Fenticonazole Impurity C Nitrate within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .
Subcellular Localization
Fenticonazole Impurity C Nitrate is localized in specific subcellular compartments, where it exerts its antifungal effects. The compound is primarily found in the cytoplasm, where it interacts with fungal cytochrome P450 enzymes and other target proteins . Additionally, Fenticonazole Impurity C Nitrate may be directed to specific organelles, such as the endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s activity and function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles. For 1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole, the synthetic route may involve the following steps:
Formation of Amido-Nitriles: This step involves the reaction of appropriate nitriles with amides under mild conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学研究应用
1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole is unique due to its specific substitution pattern and the presence of both benzenesulfonyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
1-[2-[[4-(benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O3S.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)31-16-18-6-9-21(10-7-18)32(29,30)20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDNFHJIZAZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747785 | |
| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80676-29-5 | |
| Record name | Nitric acid--1-[2-{[4-(benzenesulfonyl)phenyl]methoxy}-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


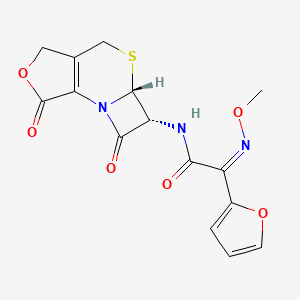
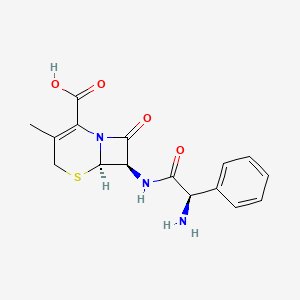
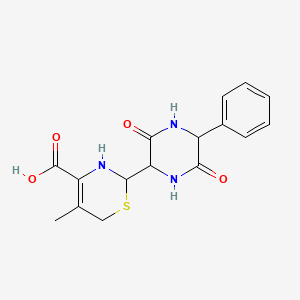
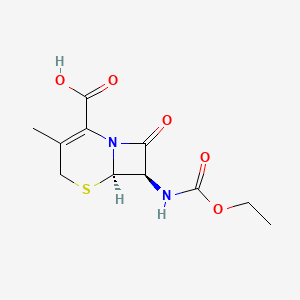
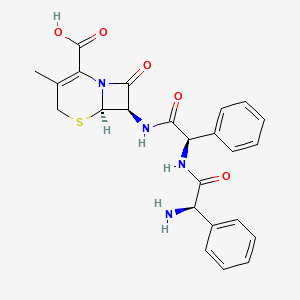
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
